molecular formula C13H17NO2 B5463396 N-allyl-2-(4-methoxy-3-methylphenyl)acetamide

N-allyl-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B5463396
M. Wt: 219.28 g/mol
InChI Key: DMZXMQBGLNEVRH-UHFFFAOYSA-N
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Description

N-allyl-2-(4-methoxy-3-methylphenyl)acetamide, also known as AMA-1, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of arylacetamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-allyl-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and acetylcholine. It has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with cognitive function and motivation. Additionally, it has been shown to increase the activity of acetylcholine in the hippocampus, which is associated with learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the activity of acetylcholine in the hippocampus, which is associated with learning and memory. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-allyl-2-(4-methoxy-3-methylphenyl)acetamide in lab experiments is its ability to modulate the activity of neurotransmitters in the brain. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic at high doses, and its long-term effects on the brain and other organs are not fully understood.

Future Directions

There are several future directions for research on N-allyl-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases. Further research is needed to determine its safety and efficacy in humans. Additionally, there is interest in studying its potential as a treatment for psychiatric disorders such as anxiety and depression. Finally, there is interest in developing new arylacetamide compounds with improved pharmacological properties based on the structure of this compound.

Synthesis Methods

The synthesis of N-allyl-2-(4-methoxy-3-methylphenyl)acetamide involves the reaction of 4-methoxy-3-methylbenzylamine with allyl bromide and acetic anhydride. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in the literature and has been successfully replicated by various research groups.

Scientific Research Applications

N-allyl-2-(4-methoxy-3-methylphenyl)acetamide has been studied for its potential pharmacological properties, including its ability to modulate the activity of neurotransmitters in the brain. It has been shown to have anxiolytic, nootropic, and anticonvulsant effects in animal models. Additionally, it has been studied for its potential as a cognitive enhancer and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-7-14-13(15)9-11-5-6-12(16-3)10(2)8-11/h4-6,8H,1,7,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZXMQBGLNEVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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